1H,1H,2H,2H-Perfluoro-1-decanol
1H,1H,2H,2H-Perfluoro-1-decanol
1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH) is an 8:2 fluorotelomer alcohol. The quantitative analysis of 8:2 FTOH in soil can be done using GC/MS with instrument detection limit (IDL) of 10fg/L. Studies indicate that hydroxyl radical causes indirect photodegradation of 8:2 FTOH in aqueous media.
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanol is a fluorotelomer alcohol that is ethanol substituted at position 2 by a perfluorooctyl group. It is a primary alcohol and a fluorotelomer alcohol. It derives from a decan-1-ol.
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanol is a fluorotelomer alcohol that is ethanol substituted at position 2 by a perfluorooctyl group. It is a primary alcohol and a fluorotelomer alcohol. It derives from a decan-1-ol.
Brand Name:
Vulcanchem
CAS No.:
678-39-7
VCID:
VC20796206
InChI:
InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2
SMILES:
C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula:
C10H5F17O
Molecular Weight:
464.12 g/mol
1H,1H,2H,2H-Perfluoro-1-decanol
CAS No.: 678-39-7
Cat. No.: VC20796206
Molecular Formula: C10H5F17O
Molecular Weight: 464.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH) is an 8:2 fluorotelomer alcohol. The quantitative analysis of 8:2 FTOH in soil can be done using GC/MS with instrument detection limit (IDL) of 10fg/L. Studies indicate that hydroxyl radical causes indirect photodegradation of 8:2 FTOH in aqueous media. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanol is a fluorotelomer alcohol that is ethanol substituted at position 2 by a perfluorooctyl group. It is a primary alcohol and a fluorotelomer alcohol. It derives from a decan-1-ol. |
|---|---|
| CAS No. | 678-39-7 |
| Molecular Formula | C10H5F17O |
| Molecular Weight | 464.12 g/mol |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol |
| Standard InChI | InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2 |
| Standard InChI Key | JJUBFBTUBACDHW-UHFFFAOYSA-N |
| SMILES | C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator